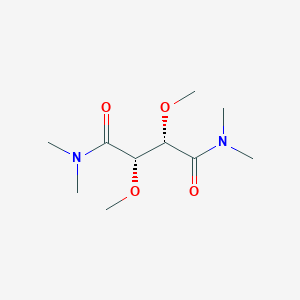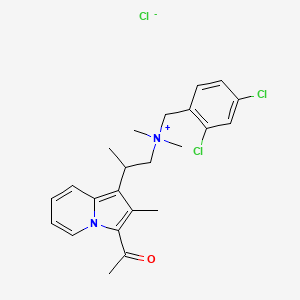
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride typically involves multiple steps, starting with the preparation of the indolizine core. This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions. The subsequent steps involve the introduction of the 2,4-dichlorobenzyl group and the dimethylammonium moiety through nucleophilic substitution reactions. The final product is obtained by quaternization of the tertiary amine with methyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the preparation of the indolizine core, followed by the sequential introduction of the functional groups under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to optimize the production process.
化学反応の分析
Types of Reactions
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indolizine moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield secondary or tertiary amines. Substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
類似化合物との比較
Similar Compounds
- Ammonium, (2,4-dimethyl-5-hydroxyphenyl)trimethyl-, bromide
- Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-oxydiethylenedi-, ditartrate
Uniqueness
Ammonium, (2,4-dichlorobenzyl)dimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)-, chloride is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the indolizine core and the 2,4-dichlorobenzyl group distinguishes it from other similar compounds, providing unique chemical and biological properties.
特性
| 66902-88-3 | |
分子式 |
C23H27Cl3N2O |
分子量 |
453.8 g/mol |
IUPAC名 |
2-(3-acetyl-2-methylindolizin-1-yl)propyl-[(2,4-dichlorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H27Cl2N2O.ClH/c1-15(13-27(4,5)14-18-9-10-19(24)12-20(18)25)22-16(2)23(17(3)28)26-11-7-6-8-21(22)26;/h6-12,15H,13-14H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
OSNVOXSAPFOFOC-UHFFFAOYSA-M |
正規SMILES |
CC1=C(N2C=CC=CC2=C1C(C)C[N+](C)(C)CC3=C(C=C(C=C3)Cl)Cl)C(=O)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



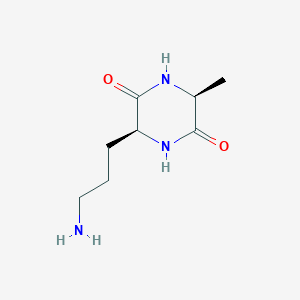

![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)



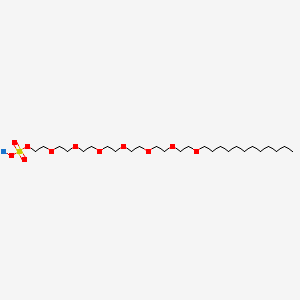
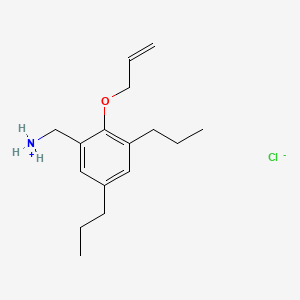
![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
